
Bis-PEG12-endo-BCN
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Overview
Description
Bis-PEG12-endo-BCN is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. This compound is also a click chemistry reagent, containing a bicyclo[6.1.0]non-4-yne (BCN) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis-PEG12-endo-BCN involves the reaction of PEG12 with BCN groups. The reaction typically occurs under mild conditions, often at room temperature, to ensure the stability of the BCN group. The PEG12 chain provides flexibility and solubility, making it an ideal linker for PROTAC synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as chromatography to remove any impurities .
Chemical Reactions Analysis
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group in Bis-PEG12-endo-BCN undergoes a strain-promoted alkyne-azide cycloaddition (SPAAC) to form stable triazole-linked conjugates. This reaction is characterized by:
-
Reaction Equation :
Bis PEG12 endo BCN+Azide→Triazole PEG12 Conjugate -
Kinetics : Reactions proceed at physiological pH and temperature with second-order rate constants (k2
) exceeding 103M−1s−1
due to the high ring strain of BCN . -
Specificity : No copper catalyst required, minimizing cytotoxicity .
Parameter | Value | Source |
---|---|---|
Reaction Rate (k2 | ||
) | 1.2×103M−1s−1 | |
Solvent Compatibility | Aqueous buffers, DMSO, DMF | |
Conversion Efficiency | >95% (with PEG₈ linker) |
Comparative Reactivity in Bioconjugation
This compound outperforms similar reagents in ADC synthesis due to its balanced hydrophilicity and reactivity:
| Compound | Reactivity (k2
) | Aggregation Risk | Applications |
|--------------------------|--------------------------|-----------------------|--------------------------------|
| this compound | 1.2×103
| Low | ADCs, live-cell imaging |
| DBCO-PEG12-pyrene | 8.5×102
| High | Limited to hydrophobic payloads |
| endo-BCN-PEG8-NHS | 1.5×103
| Moderate | Protein labeling |
Key Findings :
-
PEG12 spacer reduces aggregation by 40% compared to shorter PEG variants .
-
BCN’s reactivity with aliphatic azides is 2–3× faster than dibenzocyclooctyne (DBCO) .
Reaction Optimization Insights
-
PEG Length : Optimal conjugation achieved with PEG₈–PEG₁₂ spacers; PEG₁₂ improves solubility but may reduce reaction rates at >12 units .
-
Steric Effects : Bulky tetrazines enhance reaction specificity with BCN over competing cyclooctynes .
-
Storage : Stable at −20°C for >12 months in anhydrous DMSO .
This compound’s combination of rapid kinetics, biocompatibility, and modular design positions it as a cornerstone reagent in modern bioconjugation strategies. Its applications span therapeutic development, diagnostics, and fundamental chemical biology research .
Scientific Research Applications
Bis-PEG12-endo-BCN has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioconjugation techniques to label and track biomolecules within cells
Medicine: Utilized in the development of targeted therapies, particularly in cancer treatment, by degrading specific oncogenic proteins
Industry: Applied in the production of advanced materials and nanotechnology, where precise molecular modifications are required
Mechanism of Action
Bis-PEG12-endo-BCN exerts its effects through the SPAAC reaction, where the BCN group reacts with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, allowing for the precise modification of target molecules. The PEG12 chain provides flexibility and solubility, enhancing the overall performance of the compound in various applications .
Comparison with Similar Compounds
Similar Compounds
Bis-PEG4-endo-BCN: Similar in structure but with a shorter PEG chain, affecting its solubility and flexibility
Bis-PEG8-endo-BCN: Intermediate PEG chain length, offering a balance between solubility and flexibility
Bis-PEG24-endo-BCN: Longer PEG chain, providing greater flexibility but potentially reducing the efficiency of the SPAAC reaction
Uniqueness
Bis-PEG12-endo-BCN stands out due to its optimal PEG chain length, which provides a balance between flexibility, solubility, and efficiency in the SPAAC reaction. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Q & A
Q. Basic: What are the key structural and functional features of Bis-PEG12-endo-BCN?
This compound consists of three critical components:
- PEG12 chain : A 12-unit polyethylene glycol spacer enhancing solubility, reducing steric hindrance, and improving biocompatibility in aqueous systems .
- endo-BCN group : A strained cyclooctyne enabling rapid, copper-free click chemistry with azide-functionalized biomolecules (e.g., proteins, oligonucleotides) under physiological conditions .
- Carboxylic acid terminus : Facilitates covalent conjugation to amine-containing molecules (e.g., antibodies, peptides) via carbodiimide-mediated amide bond formation (e.g., EDC/HATU activation) .
Methodological Insight : For conjugation, dissolve the compound in anhydrous DMSO or phosphate buffer (pH 6.5–7.5) to prevent premature hydrolysis of the activated ester intermediate .
Q. Basic: What are the primary applications of this compound in bioconjugation?
This compound is widely used for:
- Dual-labeling strategies : Simultaneous conjugation of two biomolecules (e.g., fluorescent probes and targeting ligands) via orthogonal click chemistry and carbodiimide crosslinking .
- Surface functionalization : Immobilizing biomolecules on azide-coated substrates (e.g., nanoparticles, hydrogels) for biosensing or drug delivery .
Methodological Insight : Validate conjugation efficiency using MALDI-TOF mass spectrometry or SDS-PAGE with fluorescent staining to confirm molecular weight shifts .
Q. Advanced: How can researchers optimize reaction conditions for this compound conjugation to minimize hydrolysis?
Key variables to control :
- pH : Maintain a slightly acidic environment (pH 6.5–7.0) to stabilize the activated ester during carbodiimide reactions .
- Temperature : Perform reactions at 4°C to slow hydrolysis while allowing sufficient reaction kinetics .
- Molar ratios : Use a 2–3x molar excess of this compound over the target amine to compensate for hydrolysis losses .
Validation : Quantify unreacted amines via TNBS assay or track residual azide groups using IR spectroscopy (2100 cm⁻¹ peak) .
Q. Advanced: How should researchers address contradictory data in this compound conjugation efficiency across studies?
Potential causes of discrepancies :
- Steric hindrance : Bulky biomolecules (e.g., antibodies) may limit access to the BCN group. Use longer PEG spacers or pre-conjugate smaller ligands first .
- Batch variability : Characterize each batch via HPLC to confirm purity >95% and assess residual solvents (e.g., DMSO) that may inhibit reactions .
Methodological Insight : Employ statistical tools (e.g., ANOVA with post-hoc tests) to compare efficiency across experimental replicates and identify outliers .
Q. Advanced: What experimental controls are critical when designing studies using this compound?
- Negative controls : Omit the carbodiimide activator (EDC/HATU) to confirm reaction specificity .
- Competition assays : Add excess azide to block BCN-azide click chemistry and validate signal reduction .
- Stability controls : Incubate the compound in buffer alone to assess hydrolysis rates over time .
Data Interpretation : Use LC-MS to monitor degradation products and adjust reaction timelines accordingly .
Q. Advanced: How can researchers evaluate the stability of this compound under varying storage conditions?
Stability assessment protocol :
- Temperature : Store aliquots at -80°C, -20°C, and 4°C. Analyze degradation via NMR (disappearance of BCN proton signals at δ 5.2–5.5 ppm) over 1–6 months .
- Lyophilization : Test reconstitution efficiency in buffers with/without cryoprotectants (e.g., trehalose) to prevent aggregation .
Statistical Analysis : Apply Kaplan-Meier survival curves to estimate half-life under each condition .
Q. Advanced: Which analytical techniques are most reliable for characterizing this compound conjugates?
- HPLC : Reverse-phase chromatography with UV/Vis detection to separate conjugated vs. free species .
- NMR : Confirm BCN integrity via characteristic cyclooctyne peaks and PEG methylene signals (δ 3.5–3.7 ppm) .
- Fluorescence correlation spectroscopy (FCS) : Measure hydrodynamic radius changes post-conjugation to infer successful labeling .
Troubleshooting Tip : For PEG-rich samples, use MALDI-TOF with α-cyano-4-hydroxycinnamic acid matrix to avoid PEG ionization suppression .
Advanced: What are unresolved research questions regarding this compound’s in vivo behavior?
Key gaps :
- Pharmacokinetics : How does PEG chain length affect renal clearance vs. biodistribution in animal models?
- Immunogenicity : Does repeated administration induce anti-PEG antibody production, altering conjugate efficacy?
Methodological Recommendations : Use radiolabeled (³H/¹⁴C) this compound in murine studies paired with ELISA to track immune responses .
Q. Advanced: How can researchers ensure reproducibility in this compound-based experiments?
- Documentation : Record lot numbers, storage conditions, and solvent purity in metadata .
- Collaborative validation : Share protocols via platforms like Protocols.io and cross-validate results in independent labs .
- Error reporting : Calculate and report uncertainties in conjugation efficiency (e.g., ±5% via triplicate experiments) .
Q. Advanced: What novel methodologies could expand the utility of this compound?
Emerging approaches :
- Multi-step orthogonal labeling : Combine BCN-azide with tetrazine ligation for ternary conjugates .
- In situ click chemistry : Use microfluidic devices to achieve spatially controlled conjugation in organ-on-chip systems .
Experimental Design : Employ design of experiments (DoE) to optimize multi-variable parameters (e.g., pH, temperature, molar ratios) systematically .
Properties
Molecular Formula |
C48H80N2O16 |
---|---|
Molecular Weight |
941.2 g/mol |
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C48H80N2O16/c51-47(65-39-45-41-9-5-1-2-6-10-42(41)45)49-13-15-53-17-19-55-21-23-57-25-27-59-29-31-61-33-35-63-37-38-64-36-34-62-32-30-60-28-26-58-24-22-56-20-18-54-16-14-50-48(52)66-40-46-43-11-7-3-4-8-12-44(43)46/h41-46H,5-40H2,(H,49,51)(H,50,52) |
InChI Key |
NJBQOQNHLPWBSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 |
Origin of Product |
United States |
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